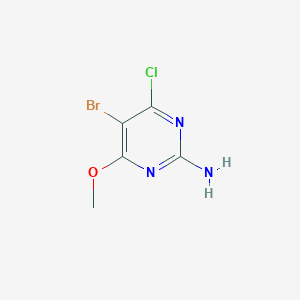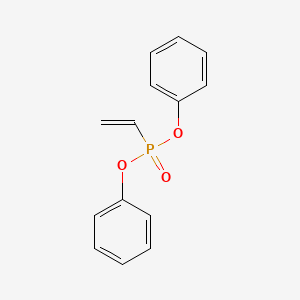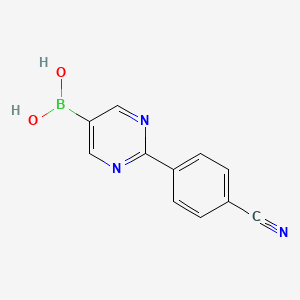
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine typically involves the substitution reactions on a pyrimidine ring. One common method is the selective displacement of halogens on the pyrimidine ring using appropriate nucleophiles. For example, the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate can yield the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms on the pyrimidine ring can be substituted by different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar in structure but lacks the bromine atom at position 5.
5-Bromo-2-chloropyrimidine: Similar but lacks the methoxy group at position 6.
Uniqueness
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is unique due to the combination of bromine, chlorine, and methoxy substituents on the pyrimidine ring. This unique combination imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C5H5BrClN3O |
|---|---|
Molekulargewicht |
238.47 g/mol |
IUPAC-Name |
5-bromo-4-chloro-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C5H5BrClN3O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3,(H2,8,9,10) |
InChI-Schlüssel |
UNICBWDUNGLSCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC(=N1)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)


![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)
![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)


![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
